Cas no 1531585-55-3 ((5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one)

(5Z)-5-(5-ブロモ-2-ヒドロキシフェニル)メチリデン-4-スルファニリデン-1,3-チアゾリジン-2-オンは、チアゾリジン-2-オン骨格を有する有機化合物です。5位のブロモ置換されたヒドロキシフェニル基と4位のチオカルボニル基が特徴的で、分子内に複数の官能基を有することから、医薬品中間体や機能性材料としての応用が期待されます。特に、硫黄原子と芳香環の共存により、特異的な電子特性や分子間相互作用を示す可能性があります。この化合物は、有機合成化学や医薬品開発における構造活性相関研究において有用な構造モチーフを提供します。

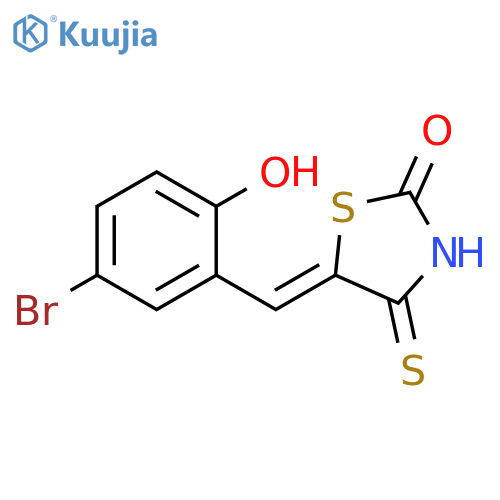

1531585-55-3 structure

商品名:(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one

(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- (5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one

- (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

- 2-Thiazolidinone, 5-[(5-bromo-2-hydroxyphenyl)methylene]-4-thioxo-, (5Z)-

- (5Z)-5-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE

- AKOS002284139

- SR-01000259586

- F1074-0538

- SR-01000259586-1

- 496020-82-7

- 5-(5-bromo-2-hydroxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

- 1531585-55-3

-

- インチ: 1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4-

- InChIKey: LQDAZUXJRFEYTB-YWEYNIOJSA-N

- ほほえんだ: S1/C(=C\C2=CC(Br)=CC=C2O)/C(=S)NC1=O

計算された属性

- せいみつぶんしりょう: 314.90233g/mol

- どういたいしつりょう: 314.90233g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.92±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 4.23±0.20(Predicted)

(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1074-0538-10μmol |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-2mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-20mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-1mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-4mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-30mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-25mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-15mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-5μmol |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1074-0538-3mg |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

1531585-55-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

(5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

1531585-55-3 ((5Z)-5-(5-bromo-2-hydroxyphenyl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量